molecular formula C14H17N5O2 B2684545 N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 903077-95-2

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No. B2684545
M. Wt: 287.323
InChI Key: JGDJIHXTRDFZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as CMPO, is an organic compound that is widely used in scientific research applications. This compound is a chelating agent that can selectively bind with metal ions, such as actinides and lanthanides. The ability of CMPO to selectively extract these metal ions from mixtures makes it a valuable tool in the field of nuclear chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include derivatives like N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide. This method provides a high-yielding, operationally simple route for synthesizing anthranilic acid derivatives and oxalamides, indicating its utility in creating a variety of chemically interesting and potentially biologically active compounds (Mamedov et al., 2016).

Biological Activity and Applications

  • The study on PET imaging of microglia targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) utilized a compound structurally related to N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, demonstrating its potential application in noninvasively imaging reactive microglia and disease-associated neuroinflammation, which is crucial for understanding and treating various neuropsychiatric disorders (Horti et al., 2019).
  • Another study involving copper-catalyzed coupling reactions highlighted the use of oxalamide derivatives in facilitating Goldberg amidation, pointing towards their utility in synthetic chemistry for modifying bioactive molecules or creating new therapeutic agents (De, Yin, & Ma, 2017).
  • Arylpiperazine derivatives, which share structural similarities with the compound , have been identified as high-affinity ligands for serotonin receptors, indicating potential research applications in developing treatments for psychiatric disorders or understanding serotonin signaling pathways (Glennon, Naiman, Lyon, & Titeler, 1988).

Anticancer and Antimicrobial Properties

  • Research into N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which are structurally related to the oxalamide derivative , has shown significant in vitro cytotoxic activity against human promyelocytic leukemia cells and some bacteria, suggesting potential applications in cancer and antimicrobial therapy (Asegbeloyin et al., 2014).

properties

IUPAC Name

N-(2-cyanophenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-12-5-3-2-4-11(12)10-15/h2-5H,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDJIHXTRDFZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

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